Diallyl Disulphide-d10

Description

Historical Context of Diallyl Disulphide Research

The scientific investigation of garlic's chemical constituents dates back to the 19th century. In 1844, Theodor Wertheim first isolated a pungent substance from garlic by steam distillation, which he named "allyl sulfur". wikipedia.org However, it wasn't until nearly half a century later, in 1892, that Friedrich Wilhelm Semmler identified diallyl disulfide as a primary component of distilled garlic oil. wikipedia.org

Further research in the mid-20th century uncovered the natural precursor to diallyl disulfide. In 1944, Chester J. Cavallito and John Hays Bailey discovered allicin (B1665233). wikipedia.org Just a few years later, in 1947, A. Stoll and E. Seebeck determined that allicin is produced from the precursor alliin (B105686) when garlic is crushed. wikipedia.org Allicin is an unstable compound that readily decomposes into a variety of other organosulfur compounds, including diallyl disulfide. wikipedia.orgtaylorandfrancis.comfrontiersin.org These foundational discoveries paved the way for extensive research into the biological activities and chemical properties of diallyl disulfide and other related garlic compounds. frontiersin.orgnih.govnih.govresearchgate.net

Table 1: Key Milestones in Diallyl Disulphide Research

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| 1844 | Isolation of "allyl sulfur" from garlic. wikipedia.org | Theodor Wertheim | First isolation of a sulfur-containing compound from garlic. wikipedia.org |

| 1892 | Identification of diallyl disulfide. wikipedia.org | Friedrich Wilhelm Semmler | Identified diallyl disulfide as a key component of garlic oil. wikipedia.org |

| 1944 | Discovery of allicin. wikipedia.org | Chester J. Cavallito & John Hays Bailey | Identified the natural precursor to diallyl disulfide. wikipedia.org |

| 1947 | Elucidation of allicin formation. wikipedia.org | A. Stoll & E. Seebeck | Determined that allicin is produced from alliin upon crushing garlic. wikipedia.org |

Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a powerful technique used to track the journey of an atom or molecule through a reaction, metabolic pathway, or biological system. wikipedia.orgcreative-proteomics.comstudysmarter.co.uk The process involves replacing one or more atoms in a molecule of interest with one of its isotopes. wikipedia.org Isotopes are variants of a particular element that have the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This mass difference allows labeled molecules to be distinguished from their non-labeled counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.commetwarebio.com

In chemical biology and pharmaceutical sciences, isotopic labeling is indispensable for:

Metabolic Studies: Tracking how drugs and other compounds are absorbed, distributed, metabolized, and excreted (ADME) in an organism. musechem.comclearsynth.comsimsonpharma.com

Reaction Mechanism Elucidation: Determining the precise steps by which chemical reactions occur. wikipedia.orgmetwarebio.com

Quantitative Analysis: Using labeled compounds as internal standards for the highly accurate measurement of the concentration of a substance in a biological sample. metwarebio.com

Deuterium (B1214612) (²H or D), a stable (non-radioactive) isotope of hydrogen, is frequently used for isotopic labeling. clearsynth.com The replacement of hydrogen (¹H) with deuterium is known as deuteration. clearsynth.comwikipedia.org This substitution is particularly valuable because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.comunibestpharm.com This difference, known as the kinetic isotope effect, can slow down metabolic reactions that involve the cleavage of this bond, a principle leveraged in drug development to improve a drug's metabolic stability and pharmacokinetic profile. juniperpublishers.comnih.govcdnsciencepub.com

Rationale for Deuteration in Diallyl Disulphide Investigations

The synthesis of Diallyl Disulphide-d10, where all ten hydrogen atoms of diallyl disulfide are replaced with deuterium, is driven by the need for a precise analytical standard in research. axios-research.com The primary rationale for its use is as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS). scientificlabs.co.uknih.gov

When researchers study the metabolism of diallyl disulfide or measure its concentration in complex mixtures like biological fluids or food samples, they require a method to ensure the accuracy and reproducibility of their results. This compound is ideally suited for this role.

Key Research Applications:

Internal Standard in Mass Spectrometry: this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, meaning it behaves similarly during sample preparation and chromatographic separation. juniperpublishers.com However, due to its higher mass (156.33 g/mol for the d10 version vs. 146.27 g/mol for the unlabeled version), it is easily distinguished by a mass spectrometer. wikipedia.orgaxios-research.com By adding a known amount of this compound to a sample, scientists can quantify the amount of natural diallyl disulfide present by comparing the signal intensities of the two compounds. metwarebio.com This corrects for any loss of analyte during sample processing, leading to highly accurate measurements.

Metabolic Pathway Tracing: Deuterium labeling allows scientists to track the metabolic fate of diallyl disulfide within biological systems. simsonpharma.com By administering the d10-labeled compound, researchers can identify its metabolites, such as allyl mercaptan and allyl methyl sulfide (B99878), by searching for the deuterium signature in the mass spectra of metabolic products. nih.gov This helps to build a complete picture of how the body processes the compound.

Table 2: Physicochemical Properties Comparison

| Property | Diallyl Disulphide | This compound |

|---|---|---|

| Molecular Formula | C₆H₁₀S₂ | C₆S₂D₁₀ axios-research.com |

| Molar Mass | 146.27 g·mol⁻¹ wikipedia.org | 156.33 g·mol⁻¹ axios-research.com |

| Appearance | Yellowish clear liquid wikipedia.org | Not specified, expected to be similar |

| Odor | Intense garlic smell wikipedia.org | Not specified, expected to be similar |

| Boiling Point | 180 °C wikipedia.org | Not specified, expected to be similar |

The use of this compound exemplifies the critical role of isotopic labeling in advancing scientific understanding. It provides the precision necessary for quantitative studies and for unraveling the complex metabolic pathways of naturally occurring compounds.

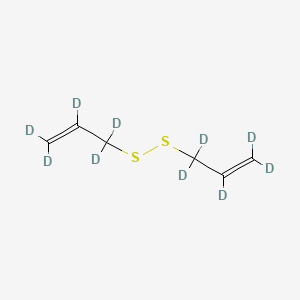

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10S2 |

|---|---|

Molecular Weight |

156.3 g/mol |

IUPAC Name |

1,1,2,3,3-pentadeuterio-3-(1,1,2,3,3-pentadeuterioprop-2-enyldisulfanyl)prop-1-ene |

InChI |

InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4H,1-2,5-6H2/i1D2,2D2,3D,4D,5D2,6D2 |

InChI Key |

PFRGXCVKLLPLIP-URTNXKOFSA-N |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])SSC([2H])([2H])C(=C([2H])[2H])[2H])[2H] |

Canonical SMILES |

C=CCSSCC=C |

Origin of Product |

United States |

Synthetic Routes and Isotopic Incorporation of Diallyl Disulphide D10

Methodologies for Unlabeled Diallyl Disulphide Synthesis

The synthesis of diallyl disulphide can be achieved through several methods, ranging from traditional approaches to more modern techniques that offer improved yields and reaction conditions.

Traditional Synthetic Approaches

The most common traditional method for synthesizing diallyl disulphide involves the reaction of an allyl halide, such as allyl chloride or allyl bromide, with a solution of sodium disulfide (Na₂S₂). researchgate.netresearchgate.net The sodium disulfide is often prepared in situ by reacting sodium sulfide (B99878) (Na₂S) with elemental sulfur. researchgate.net This reaction is typically carried out in an aqueous medium at temperatures ranging from 40°C to 60°C. researchgate.netresearchgate.net Industrial-scale production under an inert atmosphere has been reported to achieve yields as high as 88%. researchgate.net The reaction is exothermic, and controlling the temperature is crucial to minimize the formation of byproducts like diallyl monosulfide and diallyl trisulfide. researchgate.net

A general reaction scheme is as follows:

Na₂S + S → Na₂S₂ 2 CH₂=CHCH₂-Cl + Na₂S₂ → CH₂=CHCH₂-S-S-CH₂CH=CH₂ + 2 NaCl

Phase Transfer Catalysis in Diallyl Disulphide Synthesis

Phase transfer catalysis (PTC) is a powerful technique employed to facilitate reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). In the synthesis of diallyl disulphide, PTC enhances the reaction between the water-soluble sodium disulfide and the water-insoluble allyl halide. researchgate.net This method can lead to increased yields and milder reaction conditions compared to traditional approaches.

Common phase transfer catalysts used for this synthesis include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and polyethylene (B3416737) glycol (PEG-400). nih.govrsc.org The use of TBAB as a catalyst with allyl chloride and sodium disulfide has been shown to produce diallyl disulphide in good yields. nih.gov Research has also demonstrated that polyethylene glycol can act as an effective phase transfer catalyst, with optimized conditions leading to yields of around 80.2%. rsc.org The choice of catalyst and reaction conditions, such as temperature and stirring, significantly impacts the yield and purity of the final product. researchgate.net

Interactive Table 1: Comparison of Phase Transfer Catalysis Conditions for Diallyl Disulphide Synthesis

| Catalyst | Allyl Halide | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) | Allyl chloride | Na₂S₂, Sulfur | Not specified | 12 min (microwave) | 82.2 | nih.gov |

| Polyethylene glycol 400 (PEG-400) | Allyl chloride | Na₂S₂ | 50 | 1 h | 80.2 | rsc.org |

| Tetrabutylammonium bromide (TBAB) | Allyl bromide | Na₂S, Sulfur | 60 | 15 min | Not specified | researchgate.net |

Microwave-Assisted Synthetic Techniques

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. This technique can significantly reduce reaction times and, in some cases, improve yields and product purity. The synthesis of diallyl disulphide has been successfully performed using microwave irradiation, often in conjunction with phase transfer catalysis. researchgate.netnih.govacs.org

Studies have shown that microwave heating can drive the reaction of allyl bromide with sodium disulfide to completion in a much shorter time frame than conventional heating methods. acs.org For instance, one study optimized the microwave-assisted synthesis using tetrabutylammonium bromide as a phase transfer catalyst, achieving a yield of 82.2% in just 12 minutes at a microwave power of 195 W. nih.gov Comparisons between classical oil bath heating and microwave irradiation have indicated that microwave heating can lead to higher amounts of diallyl disulphide at lower temperatures (e.g., 40°C). acs.org However, at higher temperatures under microwave conditions, the formation of side products like diallyl monosulfide can increase. acs.org

Interactive Table 2: Optimization of Microwave-Assisted Diallyl Disulphide Synthesis

| Heating Method | Catalyst | Temperature (°C) | Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Microwave | TBAB | Not specified (195W) | 12 min | Optimal yield of 82.2% achieved. | nih.gov |

| Microwave vs. Oil Bath | TBAB | 40 | 2 h | Highest amount of DADS found at 40°C with microwave. | acs.org |

| Microwave vs. Oil Bath | TBAB | 80-100 | 2 h | Increased DAMS formation at higher temps with microwave. | acs.org |

Deuterium (B1214612) Labeling Strategies for Diallyl Disulphide-d10

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange reactions involve the substitution of a hydrogen atom with a deuterium atom, typically using a deuterium source like deuterium oxide (D₂O) or a deuterated solvent. cdnsciencepub.comresearchgate.net For diallyl disulphide, both the vinylic and allylic protons would need to be exchanged.

Base-catalyzed H-D exchange can be effective for acidic protons. The allylic protons of diallyl disulphide are more acidic than the vinylic protons and could potentially be exchanged using a strong base in the presence of a deuterium source. However, this method may not be suitable for exchanging the less acidic vinylic protons and could lead to side reactions.

Acid-catalyzed H-D exchange is another possibility, often employing a deuterated acid. mdpi.com This method is typically used for aromatic systems but could potentially be adapted. However, the stability of the disulfide bond under strong acidic or basic conditions would be a significant consideration.

Catalytic Isotope Exchange Methods

Transition metal-catalyzed C-H activation has become a powerful tool for direct hydrogen isotope exchange. researchgate.netbohrium.com Catalysts based on iridium, rhodium, and cobalt have shown efficacy in the deuteration of various organic molecules, including those containing alkene functionalities. rsc.orgchinesechemsoc.orgresearchgate.netnih.govdicp.ac.cn

For the complete deuteration of diallyl disulphide to its d10 analogue, a catalyst capable of activating both sp² (vinylic) and sp³ (allylic) C-H bonds would be necessary. Iridium-based catalysts, in particular, have demonstrated broad applicability in C-H activation for hydrogen isotope exchange. rsc.orgacs.org For example, iridium complexes have been used for the α-selective deuteration of alcohols and the deuteration of N-heterocycles. rsc.orgacs.org A visible light-promoted method using a cobalt catalyst has been shown to deuterate both allylic and vinylic positions in alkenes using D₂O as the deuterium source. chinesechemsoc.org

A potential catalytic cycle for the deuteration of diallyl disulphide would involve the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond, with the deuterium being supplied by a deuterated solvent or gas. The stability of the disulfide linkage under the catalytic conditions would be a critical factor for the success of such a method. The presence of the sulfur atoms could potentially coordinate to the metal center, either facilitating or inhibiting the desired C-H activation.

Precursor Deuteration and Subsequent Reactions

The synthesis of this compound, a deuterated isotopologue of the naturally occurring organosulfur compound diallyl disulfide, relies on the strategic incorporation of deuterium atoms into a suitable precursor molecule prior to the formation of the disulfide bond. This approach ensures the precise and stable placement of the isotopic labels within the final molecule. The most common and direct synthetic route involves the use of a deuterated allyl halide, which then undergoes reaction with a disulfide-containing reagent.

A key precursor for this synthesis is a deuterated version of an allyl halide, such as Allyl-d5 bromide. In this precursor, the five hydrogen atoms of the allyl group are replaced with deuterium atoms. The synthesis of such deuterated precursors can be accomplished through various established methods in isotopic labeling chemistry. While specific synthetic details for Allyl-d5 bromide are proprietary to chemical suppliers, general methodologies for deuterium labeling of allylic compounds often involve the use of deuterated reagents. For instance, the preparation of deuterated allyl halides can be achieved through the allylic bromination of a deuterated propene, such as hexadeuteropropene.

Once the deuterated precursor, Allyl-d5 bromide (C₃D₅Br), is obtained, the subsequent reaction to form this compound follows a well-established pathway for the synthesis of symmetrical disulfides. This reaction is typically achieved by treating the deuterated allyl halide with a disulfide source. A common reagent for this purpose is sodium disulfide (Na₂S₂).

The reaction is generally carried out by reacting two equivalents of the deuterated allyl precursor with one equivalent of the disulfide source. On an industrial scale, diallyl disulfide is produced by reacting allyl chloride or allyl bromide with sodium disulfide, which is generated in situ from sodium sulfide and sulfur. wikipedia.org This same principle is applied for the synthesis of the deuterated analog.

2 C₃D₅Br + Na₂S₂ → (C₃D₅)₂S₂ + 2 NaBr

To facilitate this reaction, especially in a laboratory setting, a phase transfer catalyst is often employed to improve the reaction rate and yield. uliege.be Catalysts such as tetrabutylammonium bromide are effective in promoting the reaction between the organic allyl halide phase and the aqueous disulfide salt phase. wikipedia.orgmdpi.com The reaction conditions, including temperature and reaction time, are optimized to maximize the yield of the desired diallyl disulfide and minimize the formation of byproducts like diallyl sulfide and diallyl trisulfide. uliege.be

The following table outlines representative reaction conditions for the synthesis of diallyl disulfide, which are adaptable for the synthesis of its deuterated analogue, this compound, by substituting the standard allyl halide with its deuterated counterpart.

| Parameter | Value/Condition | Source |

| Deuterated Precursor | Allyl-d5 bromide | - |

| Disulfide Source | Sodium disulfide (Na₂S₂) | wikipedia.org |

| Molar Ratio (Precursor:Disulfide) | 2:1 | uliege.be |

| Catalyst (optional) | Tetrabutylammonium bromide | wikipedia.orgmdpi.com |

| Solvent | Biphasic system (e.g., Water/Organic Solvent) or aqueous medium | wikipedia.orguliege.be |

| Temperature | 40-60 °C | wikipedia.org |

| Reaction Time | Typically several hours, can be shorter with microwave assistance | researchgate.net |

This table presents typical conditions for the synthesis of diallyl disulfide, which are directly applicable to the synthesis of this compound using the appropriate deuterated precursor.

The resulting this compound is a valuable tool in various research applications, particularly in mechanistic studies and as an internal standard in mass spectrometry-based analyses, due to the distinct mass shift introduced by the ten deuterium atoms.

Advanced Analytical Characterization and Quantification Techniques

Spectroscopic Characterization of Diallyl Disulphide-d10

Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the successful incorporation of deuterium (B1214612) atoms in this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of deuterated compounds like this compound. The substitution of protons (¹H) with deuterium (²H) atoms leads to significant and predictable changes in the NMR spectrum. In ¹H NMR, the signals corresponding to the deuterated positions are absent, which simplifies the spectrum and aids in confirming the location of the deuterium labels. For this compound, the disappearance of signals associated with the allyl groups confirms the high level of deuteration.

Furthermore, ²H NMR can be employed to directly observe the deuterium nuclei, providing information about the specific sites of deuteration and the isotopic enrichment. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus.

Mass Spectrometry (MS) is a critical technique for verifying the molecular weight and assessing the isotopic purity of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart, Diallyl Disulphide. The expected molecular weight of Diallyl Disulphide (C₆H₁₀S₂) is approximately 146 g/mol , while for this compound (C₆D₁₀S₂), it is expected to be around 156 g/mol .

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The fragmentation of the allyl groups will yield fragments with masses increased by the number of deuterium atoms they contain. By analyzing the relative intensities of the mass peaks corresponding to different isotopic compositions, the isotopic purity of the sample can be accurately determined. This is crucial for its use as an internal standard, where a high degree of isotopic enrichment is required to avoid interference with the analyte of interest.

Infrared (IR) spectroscopy is another valuable tool for the characterization of this compound. The substitution of hydrogen with deuterium, a heavier isotope, results in a noticeable shift of the C-D stretching and bending vibrations to lower frequencies (longer wavelengths) compared to the corresponding C-H vibrations. This isotopic shift is a direct consequence of the increased reduced mass of the C-D bond. For instance, the C-H stretching vibrations in alkenes typically appear in the 3000-3100 cm⁻¹ region. For this compound, the corresponding C-D stretching vibrations would be expected to appear at a significantly lower wavenumber, providing clear evidence of deuteration.

Chromatographic Methodologies for this compound

Chromatographic techniques are essential for the separation and quantification of this compound, especially when it is used as an internal standard in complex biological or environmental samples.

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of volatile and semi-volatile compounds like Diallyl Disulphide and its deuterated analogue. Due to the nearly identical physicochemical properties of isotopologues, this compound co-elutes with the non-deuterated Diallyl Disulphide under typical GC conditions. This property is highly advantageous when this compound is used as an internal standard for the quantification of the native compound, as it ensures that any variations during sample preparation and injection affect both compounds equally.

When coupled with a mass spectrometer (GC-MS), the co-eluting peaks can be distinguished by their different mass-to-charge ratios. This allows for the accurate quantification of the native Diallyl Disulphide by relating its peak area to the known concentration and peak area of the this compound internal standard.

The development and validation of a robust GC method are critical for the accurate quantification of this compound. Key parameters that need to be optimized during method development include the choice of the GC column, temperature programming, carrier gas flow rate, and injection mode. A non-polar or mid-polar capillary column is typically suitable for the separation of organosulfur compounds.

Method validation ensures the reliability of the analytical data and involves assessing several performance characteristics as outlined in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria for Bioanalytical Methods |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; meets accuracy and precision criteria. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration. |

By systematically developing and validating the GC method, researchers can ensure the high quality and reliability of the quantitative data obtained using this compound as an internal standard.

Gas Chromatography (GC) for Separation and Quantification

Detection and Quantification Parameters in GC

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like diallyl disulphide and its deuterated analogue. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for detection and quantification.

In GC-MS analysis, the instrument is often set to an initial column temperature of around 40°C, which is held for a period before being ramped up to a final temperature, such as 230°C. korseaj.org The carrier gas, typically helium, flows at a constant rate, for instance, 3 mL per minute. korseaj.org The inlet temperature is commonly set at 230°C, and the detector temperature at 300°C. korseaj.org For headspace analysis, a common oven program starts at 35°C for 2 minutes, ramps up to 220°C, and then to 300°C. gcms.cz

The limit of quantification (LOQ) for diallyl disulphide using GC has been reported to be as low as 0.051 to 0.063 mg L-1. korseaj.org In one study, the limit of detection (LOD) for diallyl disulfide was 0.3063 µg/mL, with a limit of quantification (LOQ) of 1.0210 µg/mL. semanticscholar.org These low detection levels highlight the sensitivity of GC-based methods. The retention time for diallyl disulphide can vary depending on the specific column and conditions but has been observed at approximately 4 minutes in some GC-MS profiles and under 6 minutes in others. semanticscholar.orgresearchgate.net

Table 1: Example GC Parameters for Diallyl Disulphide Analysis

| Parameter | Value | Reference |

| Column | RTX-5 (30 m x 250 mm x 250 mm) | korseaj.org |

| Carrier Gas | Helium (99.999%) | korseaj.org |

| Flow Rate | 3 mL/min | korseaj.org |

| Inlet Temperature | 230°C | korseaj.org |

| Initial Column Temperature | 40°C (8 min hold) | korseaj.org |

| Column Temperature Ramp 1 | 5°C/min to 60°C | korseaj.org |

| Column Temperature Ramp 2 | 15°C/min to 230°C (1 min hold) | korseaj.org |

| Detector Temperature (FID) | 300°C | korseaj.org |

| Injection Volume | 1 µL | korseaj.org |

High-Performance Liquid Chromatography (HPLC) for Analytical Studies

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for non-volatile or thermally unstable derivatives and for analyzing complex mixtures.

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is a widely used method for the separation of organosulfur compounds. nih.gov In this technique, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. nih.govbezmialemscience.org The separation of diallyl disulphide and related compounds is often achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov

For instance, a simple and sensitive RP-HPLC method was developed for the determination of selected organosulfur compounds using a Phenomenex C18 column and a UV detector set at 220 nm. nih.gov The retention time for diallyl disulphide in HPLC can be around 10 minutes, though this is highly dependent on the specific method parameters. researchgate.net

Calibration Curve Development and Linearity Assessment

Accurate quantification in any chromatographic method relies on the development of a valid calibration curve. slideshare.net A calibration curve is generated by analyzing a series of standards of known concentrations and plotting the instrument response against the concentration. uknml.comlibretexts.org The relationship between concentration and response is then used to determine the concentration of the analyte in unknown samples. libretexts.org

For diallyl disulphide analysis, calibration curves have demonstrated excellent linearity with correlation coefficients (r) often greater than 0.999. korseaj.org Linearity is typically assessed over a specific concentration range, for example, from 0.5 to 25 mg L-1. korseaj.org The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters derived from the calibration curve, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. sepscience.com For diallyl disulphide, LODs have been reported in the range of 0.09 to 0.17 mg/kg in certain matrices using HPLC. nih.gov

Application as an Isotopic Reference Standard and Analytical Tool

The primary utility of this compound lies in its role as an isotopic reference standard, which significantly improves the precision and accuracy of analytical measurements.

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls to correct for variability during sample processing and analysis. wuxiapptec.comresearchgate.net Deuterated compounds, like this compound, are considered the gold standard for internal standards in mass spectrometry-based methods. researchgate.netncn.gov.pl

The rationale for using a deuterated internal standard is that it has nearly identical chemical and physical properties to the non-deuterated (endogenous) analyte. researchgate.net This means it will behave similarly during extraction, chromatography, and ionization. aptochem.com Because the deuterated standard co-elutes with the analyte, it can effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix. clearsynth.com This compensation is crucial for accurate quantification in complex biological matrices such as blood, plasma, or urine. texilajournal.comnih.gov

Enhancement of Mass Spectrometry Accuracy via Deuteration

The use of deuterated standards directly enhances the accuracy of mass spectrometry. clearsynth.com Mass spectrometers distinguish compounds based on their mass-to-charge ratio (m/z). Since this compound has a higher mass than its non-deuterated counterpart due to the presence of ten deuterium atoms, it can be separately detected by the mass spectrometer while behaving chromatographically identically. aptochem.com

This mass difference allows for the use of techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where the instrument is set to detect only the specific m/z values of the analyte and the internal standard. nih.govepa.gov This targeted approach significantly reduces background noise and increases the signal-to-noise ratio, leading to higher sensitivity and more accurate measurements. frontiersin.org The use of stable isotopically labeled internal standards is a key component in developing robust and reliable bioanalytical methods. scispace.com

Method Development and Validation in Pharmaceutical Research

The development and validation of analytical methods are fundamental requirements in pharmaceutical research to ensure the identity, purity, potency, and performance of drug substances and products. For organosulfur compounds derived from natural sources, such as Diallyl Disulphide, robust analytical methods are crucial for characterization and quantification. In this context, isotopically labeled internal standards, such as this compound, play a pivotal role in achieving high accuracy and precision. The validation process adheres to guidelines from bodies like the International Conference on Harmonization (ICH), which outlines specific parameters to be evaluated. nih.gov

Analytical method development for compounds like Diallyl Disulphide primarily involves chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most frequently employed methods for the separation and quantification of these volatile and semi-volatile compounds. semanticscholar.orgresearchgate.net The choice of method often depends on the matrix (e.g., raw material, biological fluid, or pharmaceutical formulation) and the specific properties of the analyte. For instance, GC with a flame ionization detector (FID) or an electron-capture detector (ECD) is well-suited for analyzing volatile sulfur compounds. semanticscholar.orgingentaconnect.com HPLC, particularly reversed-phase HPLC with UV detection, is also a common technique. researchgate.netresearchgate.net

The use of a deuterated internal standard like this compound is a key strategy in method development, especially for quantitative analysis using mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS). Because this compound has a higher mass than the non-deuterated compound, it can be distinguished by the mass spectrometer, but it behaves almost identically during sample preparation (extraction, derivatization) and chromatographic separation. This co-elution allows it to compensate for variations in sample handling and instrument response, leading to more reliable and reproducible quantification of the target analyte, Diallyl Disulphide. taylorandfrancis.com

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters for methods analyzing Diallyl Disulphide are detailed below.

Selectivity and Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In one GC-FID method, selectivity was established by obtaining chromatograms with two distinct, well-separated peaks for Diallyl Disulphide and Diallyl Trisulphide, with retention times of approximately 5.9 minutes and 12.2 minutes, respectively. semanticscholar.org

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A study quantifying Diallyl Disulphide (DADS) and Diallyl Trisulphide (DATS) using GC demonstrated excellent linearity over a concentration range of 0.5–20 µg/mL, achieving a correlation coefficient (r) of 0.9999 for DADS. researcher.life Another GC-ECD method for DADS in rat blood showed linearity in the concentration range of 50–5000 ng/mL and 1–30 µg/mL, with correlation coefficient (r) values of 0.9989 and 0.9983, respectively. ingentaconnect.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For Diallyl Disulphide, various methods have established these limits.

Table 1: LOD and LOQ for Diallyl Disulphide in Various Analytical Methods

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|

| GC-FID | 0.3063 µg/mL | 1.0210 µg/mL | semanticscholar.orgresearcher.life |

| GC-FID | 0.0096 µg/mL | 0.0210 µg/mL | scite.ai |

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies. A validated GC method reported accuracy with percentage recovery (%UPK) values between 98.05% and 101.76%. semanticscholar.org

Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For a GC method, the precision was demonstrated with a CV of ≤ 2%. semanticscholar.orgresearcher.life An intra- and inter-day precision study for Diallyl Disulphide and Diallyl Trisulphide using GC-ECD showed RSDs below 12%. ingentaconnect.com

The following table summarizes the validation parameters from a study on the analysis of Diallyl Disulphide (DADS) and Diallyl Trisulphide (DATS) using Gas Chromatography.

Table 2: Summary of Method Validation Data for Diallyl Disulphide (DADS) Analysis by GC-FID

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.5–20 µg/mL | researcher.life |

| Correlation Coefficient (r) | 0.9999 | researcher.life |

| Limit of Detection (LOD) | 0.3063 µg/mL | researcher.life |

| Limit of Quantification (LOQ) | 1.0210 µg/mL | researcher.life |

| Accuracy (% Recovery) | 98.05–101.76% | researcher.life |

These rigorous validation processes ensure that the analytical methods used in pharmaceutical research for quantifying compounds like Diallyl Disulphide, often employing this compound as an internal standard, are reliable, reproducible, and fit for their intended purpose. publications.gc.caijpsjournal.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diallyl Disulphide |

| This compound |

Metabolic Pathways and Biotransformation Studies of Diallyl Disulphide

In Vivo Metabolic Fate in Animal Models

The study of the metabolic fate of organosulfur compounds derived from garlic, such as Diallyl Disulphide, is crucial for understanding their biological activities. The use of isotopically labeled compounds, such as Diallyl Disulphide-d10 (C₆S₂D₁₀), is a powerful technique in metabolic research. dokumen.pub In this compound, all ten hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612). axios-research.com This labeling allows for the precise tracing of the compound and its metabolites through biological systems using techniques like mass spectrometry. dokumen.pub The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of metabolic reactions involving the cleavage of this bond, an effect known as the kinetic isotope effect. nih.govnih.gov While specific in vivo studies focusing solely on this compound are not extensively detailed in public literature, its metabolic pathway can be reliably inferred from the well-documented metabolism of its non-deuterated counterpart, Diallyl Disulphide (DADS).

Absorption and Tissue Distribution Investigations

Following oral administration in animal models, Diallyl Disulphide is readily absorbed. nih.govresearchgate.net Investigations in rats have shown that after administration, DADS and its subsequent metabolites are detected in various tissues and fluids, including the stomach, liver, and plasma. nih.govfrontiersin.org Studies using radioactively labeled DADS demonstrated that uptake by the mouse liver is highest approximately 90 minutes after administration, with a significant portion of the radioactivity found in the liver cytosol. nih.gov Given that absorption and tissue distribution are primarily physical processes, it is expected that this compound would follow a similar pattern of rapid absorption and distribution to tissues like the liver, which is a primary site of metabolism. researchgate.netnih.gov

Identification of Deuterated and Non-Deuterated Metabolites

The biotransformation of Diallyl Disulphide in vivo leads to several key metabolites. nih.govresearchgate.net When this compound is administered, the core allyl groups retain their deuterium atoms, leading to the formation of deuterated metabolites. The primary metabolites identified from the metabolism of non-deuterated DADS are Allyl Mercaptan (AM), Allyl Methyl Sulphide (AMS), Allyl Methyl Sulphoxide (AMSO), and Allyl Methyl Sulphone (AMSO₂). nih.govresearchgate.netfrontiersin.org Therefore, the metabolism of this compound is expected to yield the corresponding deuterated versions of these compounds.

Table 1: Expected Deuterated Metabolites of this compound

| Parent Compound | Expected Deuterated Metabolite | Abbreviation |

|---|---|---|

| This compound | Allyl-d5 Mercaptan | AM-d5 |

| This compound | Allyl-d5 Methyl Sulphide | AMS-d5 |

| This compound | Allyl-d5 Methyl Sulphoxide | AMSO-d5 |

The initial and crucial step in the metabolism of Diallyl Disulphide is its conversion to Allyl Mercaptan. frontiersin.orgnih.gov This transformation involves the reductive cleavage of the disulphide bond (S-S). In the case of this compound, this reaction would break the bond to form two molecules of Allyl-d5 Mercaptan. This process can occur via a thiol-disulphide exchange reaction with endogenous thiols like cysteine or glutathione (B108866). researchgate.net Allicin (B1665233), a precursor to DADS, also rapidly metabolizes into Allyl Mercaptan. frontiersin.org

Following its formation, Allyl Mercaptan undergoes S-methylation to produce Allyl Methyl Sulphide (AMS). frontiersin.orgmdpi.com This methylation step is a common metabolic pathway for thiol compounds. Consequently, the Allyl-d5 Mercaptan derived from this compound would be methylated to form Allyl-d5 Methyl Sulphide. The methyl group in this reaction is typically supplied by endogenous methyl donors such as S-adenosylmethionine, and thus would be non-deuterated.

The metabolic cascade continues with the oxidation of Allyl Methyl Sulphide. frontiersin.org AMS is first oxidized to form Allyl Methyl Sulphoxide (AMSO) and is then further oxidized to the more stable and persistent metabolite, Allyl Methyl Sulphone (AMSO₂). nih.govresearchgate.net Following this established pathway, Allyl-d5 Methyl Sulphide is metabolized into Allyl-d5 Methyl Sulphoxide (AMSO-d5) and subsequently to Allyl-d5 Methyl Sulphone (AMSO₂-d5). These oxidation products are more water-soluble, facilitating their excretion. nih.govfrontiersin.org

Excretion Profiling of Metabolites

Studies on the excretion of Diallyl Disulphide metabolites in rats show that Allyl Methyl Sulphoxide (AMSO) and Allyl Methyl Sulphone (AMSO₂) are the major metabolites eliminated from the body, primarily through urine. nih.gov AMSO₂ has been identified as the most abundant and persistent of the metabolites. nih.govresearchgate.net While all metabolites are detected for a period after administration, their levels decline significantly within the first week. nih.gov Based on this, the excretion profile for this compound would predominantly feature Allyl-d5 Methyl Sulphoxide and Allyl-d5 Methyl Sulphone being excreted in the urine.

Table 2: Summary of this compound Metabolism and Excretion

| Metabolic Step | Precursor | Product | Primary Location/Excretion Route |

|---|---|---|---|

| Absorption | This compound | This compound | Stomach, Liver, Plasma nih.govresearchgate.net |

| Reduction | This compound | Allyl-d5 Mercaptan | Liver, Blood frontiersin.orgresearchgate.net |

| Methylation | Allyl-d5 Mercaptan | Allyl-d5 Methyl Sulphide | Liver frontiersin.org |

| Oxidation I | Allyl-d5 Methyl Sulphide | Allyl-d5 Methyl Sulphoxide | Liver nih.govfrontiersin.org |

| Oxidation II | Allyl-d5 Methyl Sulphoxide | Allyl-d5 Methyl Sulphone | Liver nih.govfrontiersin.org |

| Excretion | AMSO-d5 and AMSO₂-d5 | N/A | Urine nih.govdovepress.com |

Enzymatic Biotransformation Mechanisms

The biological activities of diallyl disulphide, a prominent organosulfur compound derived from garlic, are intrinsically linked to its extensive metabolic conversion within the body. This biotransformation is a complex process mediated by a variety of enzyme systems, which convert the lipophilic diallyl disulphide into more water-soluble metabolites. These enzymatic processes not only facilitate its excretion but also generate bioactive intermediates that are responsible for many of its observed physiological effects. The primary mechanisms involve Phase I oxidation reactions, predominantly carried out by the cytochrome P450 superfamily, and subsequent Phase II conjugation reactions, which enhance detoxification and elimination.

Role of Cytochrome P450 Enzymes in Diallyl Disulphide Metabolism

The initial step in the biotransformation of diallyl disulphide (DADS) is frequently an oxidation reaction catalyzed by Phase I enzymes, particularly the cytochrome P450 (CYP) system. In vitro studies using rat and human liver cell subfractions have demonstrated that DADS is metabolized by these enzymes. tandfonline.com Specifically, DADS is oxidized to diallylthiosulphinate (allicin). tandfonline.comresearchgate.net This conversion is mediated by both cytochrome P450 and flavin-containing monooxygenases. tandfonline.com

Research has identified specific CYP isoenzymes that are most active in this process. In rats, CYP2B1/2 and CYP2E1 have been shown to be the primary enzymes responsible for DADS metabolism. tandfonline.comcapes.gov.br In humans, CYP2E1 appears to be the main enzyme involved in the preferential metabolism of DADS to allicin in the liver. researchgate.net

Beyond being a substrate for CYP enzymes, DADS and its related compounds are also known to modulate CYP activity. DADS has been reported to suppress the carcinogenic effects of certain chemicals by inhibiting the activation of carcinogens through the modulation of CYP-dependent monooxygenases. scienceopen.com It has demonstrated an inhibitory effect on CYP2E1 in humans. scienceopen.com This inhibition is considered a key part of its chemopreventive action, as many procarcinogens require activation by CYP2E1. psu.edutandfonline.com For instance, the administration of DADS to rats was found to decrease the amount of liver CYP2E1 protein. scienceopen.com The beneficial effects of DADS in mitigating certain types of liver damage are also attributed, in part, to its ability to inhibit CYP2E1, thereby reducing oxidative stress. frontiersin.org

Table 1: Summary of Diallyl Disulphide Interactions with Cytochrome P450 (CYP) Enzymes

| Enzyme/System | Interaction Type | Finding | Species | Source(s) |

| Cytochrome P450 (general) | Metabolism Substrate | Oxidizes DADS to diallylthiosulphinate (allicin). | Rat, Human | tandfonline.comresearchgate.net |

| CYP2E1 | Metabolism Substrate | Identified as a primary enzyme for DADS oxidation. | Rat, Human | tandfonline.comresearchgate.netcapes.gov.br |

| CYP2B1/2 | Metabolism Substrate | Identified as the most active CYP enzymes for DADS metabolism. | Rat | tandfonline.comcapes.gov.br |

| CYP2E1 | Inhibition | DADS inhibits CYP2E1 activity, a mechanism linked to its anticarcinogenic effects. | Human, Rat | scienceopen.compsu.edufrontiersin.org |

| Flavin-containing monooxygenases | Metabolism Substrate | Involved in the oxidation of DADS to allicin, though to a limited extent compared to CYPs. | Rat | tandfonline.comresearchgate.net |

Activation of Phase II Detoxifying Enzymes

A significant aspect of the biotransformation and biological activity of diallyl disulphide involves the potent induction of Phase II detoxifying enzymes. lktlabs.com These enzymes play a crucial role in cellular protection by neutralizing harmful electrophiles and oxidants, thereby facilitating their removal from the body. The induction of Phase II enzymes is considered a primary mechanism by which DADS exerts its chemopreventive and detoxifying effects. scienceopen.com

DADS has been shown to significantly increase the activities of several key Phase II enzymes, including glutathione S-transferase (GST), quinone reductase (QR), microsomal epoxide hydrolase, and UDP-glucuronosyltransferase. scienceopen.comtandfonline.com This induction has been observed in a wide range of tissues in animal models, including the liver, intestine, kidney, lungs, and bladder. scienceopen.comtandfonline.com

The molecular mechanism underlying this induction often involves the activation of the nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. scienceopen.comfrontiersin.org DADS treatment has been shown to increase the nuclear accumulation of Nrf2. frontiersin.org This transcription factor then binds to the ARE in the promoter region of genes encoding Phase II enzymes, initiating their transcription. scienceopen.comacs.org Furthermore, DADS can upregulate the expression of the pi class of GST (GSTP) through the activation of the JNK/AP-1 and ERK/AP-1 signaling pathways. scienceopen.comacs.org The activation of GST is particularly important as this enzyme conjugates electrophilic compounds, leading to their detoxification. scienceopen.com

Table 2: Induction of Phase II Detoxification Enzymes by Diallyl Disulphide

| Enzyme | Effect | Signaling Pathway | Tissue/Model | Source(s) |

| Glutathione S-Transferase (GST) | Increased activity and expression. | Nrf2/ARE, JNK/AP-1, ERK/AP-1 | Liver, Intestine, Kidney, Lungs, Forestomach, Glandular stomach, Duodenum, Jejunum, Ileum, Cecum, Colon | scienceopen.comtandfonline.comacs.orgresearchgate.net |

| Quinone Reductase (QR) | Increased activity. | Nrf2/ARE | Liver, Intestine, Kidney, Lungs, Forestomach, Glandular stomach, Duodenum, Jejunum, Ileum, Cecum, Colon | scienceopen.comtandfonline.comresearchgate.net |

| Microsomal Epoxide Hydrolase | Increased activity. | N/A | Liver, Intestine, Kidney, Lungs | scienceopen.com |

| UDP-glucuronosyltransferase | Increased activity. | N/A | Liver, Intestine, Kidney, Lungs | scienceopen.com |

N-Acetyltransferase Activity Modulation

Diallyl disulphide also modulates the activity of arylamine N-acetyltransferases (NAT), a family of Phase II enzymes involved in the metabolism of arylamine carcinogens. Human population studies have identified different acetylation phenotypes (rapid and slow), which are believed to influence an individual's susceptibility to cancers related to environmental carcinogen exposure. nih.gov

Unlike its inductive effect on other Phase II enzymes like GST, diallyl disulphide has been found to inhibit NAT activity. scienceopen.comspandidos-publications.comresearchgate.net Studies have demonstrated that DADS can directly inhibit NAT activity in various human cancer cell lines, including colon tumor cells, bladder tumor cells, and esophagus epidermoid carcinoma cells. frontiersin.orgnih.govspandidos-publications.com

The mechanism of this inhibition involves not only a direct effect on the enzyme's catalytic function but also the suppression of its gene expression. nih.gov Research using human esophagus epidermoid carcinoma cells showed that DADS treatment led to a decrease in NAT1 mRNA levels. nih.gov This reduction in NAT protein levels and activity can decrease the metabolic activation of certain procarcinogens. For example, DADS has been shown to inhibit the formation of DNA adducts from the carcinogen 2-aminofluorene, potentially reducing the risk of cancers associated with such environmental agents. scienceopen.comresearchgate.net

Table 3: Inhibition of N-Acetyltransferase (NAT) by Diallyl Disulphide

| Cell Line/Model | Effect | Mechanism | Source(s) |

| Human Esophagus Epidermoid Carcinoma (CE 81T/VGH) | Inhibited NAT activity and gene expression. | Decreased NAT1 mRNA and NAT protein levels. | frontiersin.orgnih.gov |

| Human Colon Tumor Cells (HT-29) | Inhibited NAT activity. | Direct inhibition. | spandidos-publications.com |

| Human Bladder Tumor Cells (T24) | Inhibited NAT activity. | Direct inhibition. | spandidos-publications.com |

| Helicobacter pylori | Inhibited NAT activity. | Direct inhibition. | spandidos-publications.com |

Mechanistic Investigations of Biological Interactions

Cellular Signaling Pathway Modulation

Diallyl disulphide exerts its biological effects by influencing a complex network of intracellular signaling pathways. These pathways are crucial for regulating fundamental cellular processes, and their modulation by this compound can lead to significant physiological outcomes.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Regulation

Diallyl disulphide has been shown to be a potent regulator of the Nuclear Factor Kappa B (NF-κB) signaling pathway, which is a critical mediator of inflammatory responses. nih.govmdpi.com Research indicates that diallyl disulphide can suppress the activation of NF-κB. nih.gov This is achieved by inhibiting the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govspandidos-publications.com By preventing IκBα degradation, diallyl disulphide effectively blocks the translocation of NF-κB subunits, such as p65 and p50, into the nucleus. nih.govlongdom.org

Studies have demonstrated that this inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). longdom.org Furthermore, diallyl disulphide has been observed to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn suppresses the NF-κB pathway, preventing prolonged inflammation. nih.gov The anti-inflammatory effects of diallyl disulphide are also linked to the inhibition of reactive oxygen species (ROS), which can act as upstream activators of NF-κB. frontiersin.org In some contexts, diallyl disulphide's influence on NF-κB is also connected to its ability to modulate the expression of signal transducer and activator of transcription 1 (STAT1). nih.gov

| Target Protein | Effect of Diallyl Disulphide | Downstream Consequence | Reference |

| IκBα | Inhibition of degradation | Reduced NF-κB nuclear translocation | nih.govspandidos-publications.com |

| NF-κB (p65/p50) | Inhibition of nuclear translocation | Decreased expression of inflammatory genes | nih.govlongdom.org |

| iNOS, COX-2 | Decreased expression | Reduced production of NO and prostaglandins | longdom.org |

| GSK-3β | Inhibition | Suppression of the NF-κB pathway | nih.gov |

PI3K/Akt Signaling Cascade Alterations

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a key pathway in cell survival and proliferation, is significantly altered by diallyl disulphide. In many cancer cell models, diallyl disulphide inhibits the PI3K/Akt pathway. longdom.orgmdpi.com This inhibition is characterized by a decrease in the phosphorylation of Akt, a central kinase in this cascade. frontiersin.orgijbs.com The reduced activity of Akt has several downstream consequences, including the modulation of cell cycle progression and survival. frontiersin.org

For instance, inhibition of Akt phosphorylation by diallyl disulphide can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. frontiersin.org In some cellular contexts, the inhibition of the PI3K/Akt pathway by diallyl disulphide has been linked to the upregulation of the tumor suppressor TRIM21, leading to the ubiquitination and degradation of the transcription factor POU2F1. ijbs.com However, in certain non-cancerous cells, such as endothelial progenitor cells, diallyl disulphide has been reported to activate the PI3K/Akt pathway, suggesting its effects can be cell-type dependent. longdom.org

| Cell Line/Model | Effect on PI3K/Akt Pathway | Outcome | Reference |

| Human Osteosarcoma MG-63 Cells | Inhibition | Induction of apoptosis and autophagy | mdpi.com |

| Human Colon Cancer Cells | Inhibition | Suppression of cell growth | ijbs.com |

| Androgen-Independent Prostate Cancer Cells | Inhibition of Akt phosphorylation | Inhibition of cell cycle progression and survival | frontiersin.org |

| Human Endothelial Progenitor Cells | Activation | Promotion of neovasculogenesis | longdom.org |

Keap1/Nrf2 Pathway Activation

Diallyl disulphide is a known activator of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. cambridge.orgscielo.br Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation. bioscientifica.com Diallyl disulphide is thought to activate this pathway by modifying cysteine residues on Keap1. bioscientifica.com This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. cambridge.orgcambridge.org

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression. scielo.br These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). cambridge.orgscielo.br The activation of the Keap1/Nrf2 pathway by diallyl disulphide enhances the cell's antioxidant capacity, protecting it from oxidative damage. cambridge.orgcambridge.org This mechanism is considered a key component of the compound's protective effects against various stressors. scielo.br

| Key Event | Description | Consequence | Reference |

| Keap1 Modification | Diallyl disulphide interacts with Keap1. | Disruption of Keap1-Nrf2 complex. | bioscientifica.com |

| Nrf2 Stabilization | Nrf2 is no longer targeted for degradation. | Nrf2 accumulates in the cytoplasm. | bioscientifica.com |

| Nrf2 Nuclear Translocation | Nrf2 moves into the nucleus. | Nrf2 can bind to the ARE. | cambridge.orgcambridge.org |

| ARE-dependent Gene Expression | Transcription of cytoprotective genes is initiated. | Increased levels of HO-1, NQO1, and other antioxidant enzymes. | cambridge.orgscielo.br |

p38/NF-κB Pathway Involvement

The p38 mitogen-activated protein kinase (MAPK) is another signaling molecule that can influence the NF-κB pathway, and its activity can be modulated by diallyl disulphide. In certain cellular contexts, the activation of p38 is required for the initiation of G2/M cell cycle arrest induced by diallyl disulphide. frontiersin.org Research has also shown that diallyl disulphide can inhibit the invasion and migration of cancer cells by down-regulating the activity of p38. longdom.org

The interplay between p38 and NF-κB in response to diallyl disulphide appears to be complex and cell-type specific. In some models, diallyl disulphide has been shown to reduce migration, invasion, and angiogenesis in human colon cancer, partly mediated through the p38 signaling pathway alongside NF-κB. longdom.org This suggests a coordinated regulation of both pathways by diallyl disulphide to exert its anti-cancer effects.

BCL2/BAX/Caspase-3 Apoptotic Pathway Dynamics

Diallyl disulphide is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines, and it achieves this largely by modulating the B-cell lymphoma 2 (Bcl-2) family of proteins and the caspase cascade. mdpi.comspandidos-publications.comiiarjournals.org The Bcl-2 family consists of both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). frontiersin.org The ratio of these proteins is a critical determinant of cell fate.

Diallyl disulphide has been consistently shown to downregulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously upregulating the expression of the pro-apoptotic protein Bax. frontiersin.orgspandidos-publications.comiiarjournals.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. iiarjournals.org Cytoplasmic cytochrome c then triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program. A key effector caspase activated in response to diallyl disulphide treatment is caspase-3. frontiersin.orgspandidos-publications.comiiarjournals.org The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis. iiarjournals.org

| Apoptotic Marker | Effect of Diallyl Disulphide | Cellular Outcome | Reference |

| Bcl-2 | Decreased expression | Reduced inhibition of apoptosis | frontiersin.orgspandidos-publications.comiiarjournals.org |

| Bax | Increased expression | Promotion of apoptosis | frontiersin.orgspandidos-publications.comiiarjournals.org |

| Bax/Bcl-2 Ratio | Increased | Shift towards a pro-apoptotic state | frontiersin.orgspandidos-publications.com |

| Caspase-3 | Activation | Execution of apoptosis | frontiersin.orgspandidos-publications.comiiarjournals.org |

mTOR Signaling Inhibition and Autophagy Induction

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism, is another target of diallyl disulphide. In several cancer cell models, including myeloid leukemia and osteosarcoma, diallyl disulphide has been found to inhibit the mTOR pathway. frontiersin.orgmdpi.com This inhibition is often observed as a decrease in the phosphorylation of mTOR and its downstream targets. scienceopen.com

The inhibition of the mTOR pathway by diallyl disulphide is closely linked to the induction of autophagy, a cellular process involving the degradation of cellular components within lysosomes. mdpi.comscienceopen.com Autophagy can have dual roles in cancer, either promoting survival or contributing to cell death. In the context of diallyl disulphide treatment, the induction of autophagy often leads to autophagic cell death. mdpi.comscienceopen.com Studies have shown that diallyl disulphide treatment increases the levels of autophagy markers such as LC3-II, indicating the formation of autophagosomes. mdpi.com The interplay between apoptosis and autophagy in response to diallyl disulphide is complex, with evidence suggesting that in some cases, inhibiting autophagy can attenuate diallyl disulphide-induced apoptosis. mdpi.com

LIMK1 Pathway Regulation

Diallyl disulphide (DADS) has been shown to regulate the LIMK1 pathway, which is critically involved in actin dynamics and thereby influences cell differentiation, proliferation, migration, and invasion. In human leukemia HL-60 cells, DADS was found to inhibit the expression of LIM domain kinase 1 (LIMK1) at both the mRNA and protein levels. nih.gov This inhibition was part of a broader effect on the Rac1/ROCK1/LIMK1 signaling cascade, leading to the downregulation and inactivation of cofilin 1, a key protein in actin filament turnover. nih.govnih.gov The study demonstrated that the anticancer functions of DADS in these leukemia cells are mediated through this specific pathway, suggesting that the Rac1-ROCK1-LIMK1-cofilin 1 pathway is a significant target of DADS. nih.gov Further research has indicated that DADS can suppress the malignant behaviors of colorectal cancer cells by attenuating the Rac1-Pak1-LIMK1-Cofilins signaling pathway. nih.gov In gastric cancer cells, DADS has a repressive effect on LIMK1 expression, which is suggested to inhibit epithelial-mesenchymal transition (EMT), thereby reducing invasion and growth. researchgate.net

| Pathway Component | Effect of Diallyl Disulphide | Cell Line | Reference |

| Rac1 | Inhibition of mRNA and protein expression | HL-60 | nih.gov |

| ROCK1 | Inhibition of mRNA and protein expression | HL-60 | nih.gov |

| LIMK1 | Inhibition of mRNA and protein expression | HL-60, MGC803 | nih.govresearchgate.net |

| Phosphorylated LIMK1 | Inhibition | HL-60 | nih.gov |

| Cofilin 1 | Downregulation and inactivation | HL-60 | nih.gov |

Molecular Mechanisms of Action in Cell Models

Induction of Apoptosis in Specific Cell Lines

A primary mechanism through which diallyl disulphide exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in various cancer cell lines. frontiersin.orgnih.gov This has been observed in breast, prostate, lung, and colon cancer cells, as well as in human leukemia cells. nih.govreading.ac.uknih.gov The pro-apoptotic activity of DADS is often dose- and time-dependent. frontiersin.org For instance, in human breast cancer cells, DADS was shown to retard growth both in vitro and in vivo by promoting apoptosis. biomedpharmajournal.org Similarly, in colorectal adenocarcinoma cells (HT-29), DADS treatment initiates a cascade of molecular events characteristic of apoptosis. reading.ac.uknih.gov Studies have also shown that DADS induces apoptosis in human esophageal squamous cell carcinoma and osteosarcoma cells. frontiersin.orgmdpi.com

Caspase Activation and PARP Degradation

The induction of apoptosis by diallyl disulphide is frequently mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Research has demonstrated that DADS treatment leads to the activation of initiator caspases, such as caspase-9, and effector caspases, like caspase-3. nih.govnih.gov In human cancer cells, DADS induces a Bax-triggered mitochondrial pathway that leads to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. nih.gov The activation of caspase-3 is a critical step, as it is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.govnih.gov

A key substrate of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govfrontiersin.org Cleavage of PARP by caspase-3 is a well-established marker of apoptosis. nih.gov Studies have shown that DADS-induced apoptosis is accompanied by the proteolytic cleavage of PARP in various cancer cell lines, including HCT-116 colon cancer cells. nih.govnih.gov This cleavage prevents PARP from carrying out its DNA repair function, which would counteract the apoptotic process, and also prevents the depletion of NAD+ and ATP that can lead to necrosis. nih.gov

| Apoptotic Marker | Effect of Diallyl Disulphide | Cell Line(s) | Reference(s) |

| Caspase-9 | Activation | Breast, Prostate, Lung Cancer Cells | nih.gov |

| Caspase-3 | Activation | Breast, Prostate, Lung, Colon Cancer Cells, Leukemia Cells | nih.govnih.govnih.gov |

| PARP | Cleavage/Degradation | HCT-116 | nih.govnih.gov |

DNA Fragmentation Analysis

A hallmark of the late stages of apoptosis is the fragmentation of genomic DNA. Diallyl disulphide treatment has been shown to induce DNA fragmentation in several cancer cell models. nih.govnih.gov In colorectal cancer cells, DADS treatment was found to enhance DNA damage and increase the frequency of TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) positive cells, which is a method for detecting DNA fragmentation. nih.gov This DNA damage is a consequence of the activation of endonucleases following the caspase cascade. The resulting DNA fragments can be visualized as a characteristic "ladder" pattern on an agarose (B213101) gel. This process ensures that the genetic material of the dying cell is cleared away, preventing an inflammatory response.

Cell Cycle Arrest and Proliferation Inhibition

In addition to inducing apoptosis, diallyl disulphide inhibits cancer cell proliferation by causing cell cycle arrest at specific checkpoints. frontiersin.orgnih.gov The most commonly observed effect is an arrest in the G2/M phase of the cell cycle. frontiersin.orgreading.ac.uknih.govmdpi.comnih.gov This has been documented in human colon cancer cells (SW480 and HCT-116), colorectal adenocarcinoma cells (HT-29), and osteosarcoma MG-63 cells. nih.govmdpi.comnih.govnih.gov

The molecular mechanisms underlying DADS-induced cell cycle arrest involve the modulation of key regulatory proteins. For instance, in SW480 cells, DADS was found to downregulate the expression of proliferating cell nuclear antigen (PCNA), p53, and cyclin B1, while upregulating the expression of the cyclin-dependent kinase inhibitor p21(WAF1). nih.gov In HCT-116 cells, a p53-independent G2/M arrest was observed with a time-dependent increase in cyclin B1. nih.gov These alterations prevent the cells from progressing through mitosis, thus halting their proliferation.

| Cell Cycle Phase | Effect of Diallyl Disulphide | Cell Line(s) | Reference(s) |

| G2/M | Arrest | SW480, HCT-116, HT-29, MG-63 | nih.govmdpi.comnih.govnih.gov |

| G0/G1 | Arrest | HL-60 | frontiersin.org |

Modulation of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Diallyl disulphide has been shown to inhibit these processes in various cancer cell types. frontiersin.orgnih.gov In human breast cancer cells (MDA-MB-231), DADS was found to significantly inhibit both cell migration and invasion. plos.org Similarly, in human colon cancer colo 205 cells, DADS inhibited migration and invasion, with its efficacy being greater than diallyl sulfide (B99878) but less than diallyl trisulfide. cornell.edu This inhibitory effect is often linked to the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell movement. cornell.edu The regulation of the Rac1/ROCK1/LIMK1 pathway by DADS, as mentioned earlier, also contributes to the inhibition of cell migration and invasion by affecting actin cytoskeleton dynamics. nih.govnih.gov

Interactions with Endogenous Thiols and Polysulfides

Diallyl disulfide (DADS), a key organosulfur compound found in garlic, is known for its chemical reactivity, particularly with thiol-containing molecules. wikipedia.org The disulfide bond in DADS can readily undergo thiol-disulfide exchange reactions with endogenous thiols such as glutathione (B108866) (GSH). This interaction is a critical aspect of its mechanism of action, influencing cellular redox balance and signaling pathways. The reaction can lead to the formation of mixed disulfides and the release of allyl mercaptan. Furthermore, DADS can react with liquid sulfur to form diallyl polysulfides with extended sulfur chains. wikipedia.org This reactivity highlights its potential to interact with and modulate the cellular pool of endogenous polysulfides, which are increasingly recognized as important signaling molecules.

Reactive Oxygen Species (ROS) Modulation and Oxidative Stress Responses

Diallyl disulfide exhibits a dual role in modulating reactive oxygen species (ROS) and oxidative stress, with its effects being concentration-dependent. nih.gov At lower concentrations, DADS can act as an antioxidant, protecting cells from oxidative damage. nih.gov It has been shown to enhance the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px), and increase the levels of glutathione (GSH). mdpi.comnih.gov This protective effect is partly attributed to the activation of the Nrf2 signaling pathway. mdpi.comsemanticscholar.org

Conversely, at higher concentrations, DADS can induce oxidative stress by promoting the generation of ROS. nih.govnih.govnih.gov This pro-oxidant activity is a key mechanism underlying its anticancer effects. nih.govfrontiersin.org The increase in intracellular ROS can trigger downstream signaling cascades that lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.govnih.gov For instance, in A549 lung cancer cells, DADS-induced ROS production was identified as an early event leading to G2/M phase cell cycle arrest and apoptosis. nih.gov This effect could be abrogated by the antioxidant N-acetyl cysteine (NAC), confirming the critical role of oxidative stress in the process. nih.govnih.gov Similarly, in human leukemia HL-60 cells, DADS-induced apoptosis is mediated by ROS-activated JNK. nih.gov

In Vitro and Non-Clinical In Vivo Research Applications

The unique biological activities of diallyl disulfide have prompted extensive research into its potential applications using various experimental models.

Studies in Cultured Mammalian Cell Lines (e.g., HepG2, HL-60, A549, Osteosarcoma)

Diallyl disulfide has been investigated in a variety of mammalian cell lines to elucidate its cellular and molecular mechanisms of action.

HL-60 (Human Promyelocytic Leukemia Cells): In HL-60 cells, DADS has been shown to induce differentiation and inhibit growth. amegroups.cnnih.gov This is associated with an increase in the acetylation of histones H3 and H4, and the expression of p21WAF1. amegroups.cnnih.gov Furthermore, DADS induces apoptosis in HL-60 cells by generating ROS, which in turn activates the JNK signaling pathway. nih.govnih.gov The process involves the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Studies have also demonstrated that DADS can enhance the apoptotic effects of conventional chemotherapy drugs like daunorubicin (B1662515) in HL-60 cells. koreascience.kr

A549 (Human Lung Carcinoma Cells): Research on A549 cells has revealed that DADS can induce cell cycle arrest at the G2/M phase and apoptosis in a time- and dose-dependent manner. nih.gov A significant and early event in this process is the increase in intracellular ROS, indicating that oxidative stress is a key mediator of DADS-induced cell death in these cells. nih.gov

Osteosarcoma Cells: In human osteosarcoma cell lines such as MG-63, DADS has been found to inhibit cell viability and proliferation. nih.govmdpi.com It induces G2/M phase cell cycle arrest, apoptosis, and autophagy. nih.govmdpi.com The mechanism underlying these effects involves the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.govmdpi.com

The table below summarizes the observed effects of Diallyl Disulphide in various cancer cell lines.

| Cell Line | Cancer Type | Key Findings |

| HL-60 | Human Promyelocytic Leukemia | Induces differentiation and growth inhibition. amegroups.cnnih.gov Triggers apoptosis via ROS-mediated JNK activation. nih.govnih.gov |

| A549 | Human Lung Carcinoma | Causes G2/M cell cycle arrest and apoptosis through increased ROS. nih.gov |

| Osteosarcoma (MG-63) | Bone Cancer | Inhibits proliferation, induces G2/M arrest, apoptosis, and autophagy via the PI3K/Akt/mTOR pathway. nih.govmdpi.com |

| HT-29 | Colorectal Adenocarcinoma | Induces apoptosis and G2/M cell-cycle arrest. nih.gov |

| HCT116 & RKO | Colon Cancer | Reduces cell viability and induces apoptosis. mdpi.com |

Investigations in Animal Models for Mechanistic Insights (e.g., Rat Emphysema Model, Murine Leukemia Models)

Rat Emphysema Model: In a rat model of emphysema induced by cigarette smoke extract, DADS demonstrated significant anti-inflammatory and antioxidant effects. mdpi.comnih.gov It reduced the influx of inflammatory cells into the lungs and suppressed the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB pathway. mdpi.comnih.gov DADS also mitigated oxidative stress by decreasing markers like malondialdehyde (MDA) and myeloperoxidase (MPO) and enhancing the activity of antioxidant enzymes. mdpi.comnih.gov Furthermore, in a mouse model, DADS was effective in preventing pathological features of cigarette smoke-induced emphysema. nih.gov

Murine Leukemia Models: In vivo studies using murine leukemia models have shown that DADS can inhibit tumor growth. kinkiagri.or.jp For example, in a WEHI-3 leukemia murine model, DADS treatment led to a decrease in spleen size, which is typically enlarged in this model of leukemia. kinkiagri.or.jp In a study using SCID mice with peritoneal neoplasms from HL-60 cells, DADS treatment markedly suppressed tumor growth and blocked the cell cycle in the G1 phase. amegroups.cnnih.gov This was accompanied by an increase in acetylated histones H3 and H4, and p21WAF1 in the tumors, consistent with in vitro findings. amegroups.cnnih.gov

Exploration of Antimicrobial Mechanisms

Diallyl disulfide is recognized as a potent antimicrobial agent, a property attributed to the organosulfur compounds released when garlic is processed. wikipedia.orgresearchgate.net

Inhibition of Bacterial Growth and Cell Deformation

DADS is considered one of the most active ingredients in garlic responsible for inhibiting the growth of bacteria and molds. wikipedia.orgresearchgate.net It has demonstrated inhibitory effects against a range of pathogenic bacteria. nih.govnih.gov For instance, it can inhibit the growth of Escherichia coli and suppress the activity of Helicobacter pylori. nih.gov The antimicrobial action of DADS involves the disruption of the bacterial cell structure. nanomedicine-rj.com Studies using scanning electron microscopy have shown that treatment with related allyl sulfides leads to the deformation of the bacterial cell membrane. nih.govnanomedicine-rj.com This damage to the cell structure is a key part of its bactericidal mechanism. nanomedicine-rj.com

Antifungal Activities

Extensive searches for scientific literature detailing the specific antifungal activities of Diallyl Disulphide-d10 did not yield any results. Research has instead focused on the non-deuterated form, Diallyl Disulfide. Studies on Diallyl Disulfide have demonstrated its potential as an antifungal agent, particularly against Candida albicans. rsdjournal.orgrsdjournal.org The mechanism of action is believed to involve the inhibition of biofilm formation, which is a crucial factor in the pathogenicity of Candida species. rsdjournal.orgnih.gov Diallyl Disulfide has been shown to significantly reduce the biomass of biofilms formed by various yeast strains. rsdjournal.org